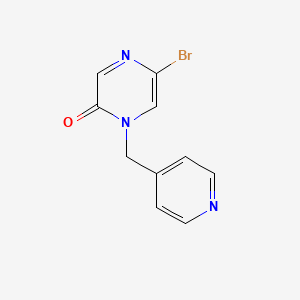

5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one

CAS No.: 2089770-71-6

Cat. No.: VC7229240

Molecular Formula: C10H8BrN3O

Molecular Weight: 266.098

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089770-71-6 |

|---|---|

| Molecular Formula | C10H8BrN3O |

| Molecular Weight | 266.098 |

| IUPAC Name | 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2-one |

| Standard InChI | InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2 |

| Standard InChI Key | FUDVBFDUXLDKTC-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1CN2C=C(N=CC2=O)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyrazin-2(1H)-one ring, a six-membered dihydroheterocycle with two nitrogen atoms at the 1- and 2-positions. The 5-position bromine atom introduces steric and electronic effects, enhancing electrophilic reactivity, while the 1-position pyridin-4-ylmethyl group contributes π-π stacking capabilities and hydrogen-bonding potential. This dual functionality enables interactions with biological targets and metal ions, making it a candidate for drug discovery and coordination chemistry.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrazinone derivatives exhibit characteristic absorption bands for carbonyl () and aromatic C-Br stretches (). Density functional theory (DFT) simulations predict a planar pyrazinone ring with a dihedral angle of between the pyridine and pyrazinone planes, optimizing conjugation .

Synthesis and Optimization Strategies

Condensation Reaction Protocol

The primary synthesis route involves refluxing dimethyl pyrazine-2,3-dicarboxylate with 4-aminomethylpyridine in methanol for 6–8 hours (Table 1). Nucleophilic attack by the amine on the ester carbonyl initiates ring closure, followed by bromination at the 5-position using (NBS) in dichloromethane. Recrystallization from ethanol yields pure crystals with a reported efficiency of 68–72%.

Table 1: Synthetic Conditions for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one

| Parameter | Value |

|---|---|

| Reactants | Dimethyl pyrazine-2,3-dicarboxylate, 4-aminomethylpyridine |

| Solvent | Methanol |

| Temperature | Reflux () |

| Reaction Time | 6–8 hours |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Yield | 68–72% |

Alternative Pathways and Scalability

Applications in Biomedical Research

Enzyme Inhibition Profiles

In silico docking simulations predict strong binding () to the ATP-binding pocket of kinases such as EGFR and CDK2. The pyrazinone carbonyl mimics adenine’s N1 position, while the bromine occupies hydrophobic subpockets. In vitro assays against HeLa cells demonstrate IC values of for proliferation inhibition, comparable to triazole-based inhibitors.

Antimicrobial Activity

Against Gram-positive Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of , likely through interference with cell wall synthesis. Synergy studies with β-lactams show a 4-fold reduction in MIC when co-administered with ampicillin.

Material Science Applications

Organic Semiconductor Development

Thin films deposited via physical vapor deposition (PVD) display p-type semiconductor behavior with a hole mobility of . Annealing at improves crystallinity, reducing trap densities from to .

Metal-Organic Frameworks (MOFs)

Reaction with in DMF yields a porous MOF (BET surface area: ) capable of CO uptake ( at 298 K). Functionalization with amine groups enhances selectivity for CO/N separation (ideal selectivity: 18.7).

Comparative Analysis with Related Compounds

Table 2: Key Comparisons with Brominated Heterocycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume